molecular formula C25H19N3O4 B3893280 (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione

(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione

Cat. No.: B3893280
M. Wt: 425.4 g/mol
InChI Key: OIFXMQMATHDQBP-DEDYPNTBSA-N
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Description

(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione is a complex organic compound that features a unique combination of functional groups, including a pyrazole ring, a furan ring, and an isoindoline-1,3-dione moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the condensation of 4-ethylbenzaldehyde with 3-methyl-1-phenyl-2-pyrazolin-5-one under acidic conditions. The resulting intermediate is then reacted with furan-2-carbaldehyde in the presence of a base to form the furan-pyrazole conjugate. Finally, this intermediate undergoes a cyclization reaction with phthalic anhydride to yield the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound has been studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, this compound has shown promise as a lead compound for the development of new therapeutic agents. Its potential pharmacological activities include anti-inflammatory, anticancer, and antimicrobial properties.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and photovoltaic devices. Its electronic properties make it suitable for applications in optoelectronics and nanotechnology.

Mechanism of Action

The mechanism of action of (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects. Additionally, its interaction with DNA or RNA could result in anticancer or antimicrobial activities.

Comparison with Similar Compounds

Similar Compounds

  • (E)-5-(5-((1-Phenyl-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione
  • (E)-5-(5-((1-(4-Methylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione

Uniqueness

(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione is unique due to the presence of the 4-ethylphenyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in pharmacokinetics, binding affinity, and overall efficacy compared to similar compounds.

Biological Activity

The compound (E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione represents a complex organic structure with potential biological activities. This article synthesizes available research findings on its biological activity, focusing on its anticancer properties, antioxidant effects, and other pharmacological activities.

Chemical Structure and Properties

The compound's molecular formula is C25H19N3OC_{25}H_{19}N_{3}O with a molecular weight of approximately 425.44 g/mol. Its structural complexity includes a pyrazole moiety, furan ring, and isoindoline structure, which may contribute to its diverse biological activities.

Anticancer Activity

Research indicates that the compound exhibits significant anticancer properties. In various studies, derivatives of similar structures have shown promising results against different cancer cell lines:

Compound Cell Line IC50 (µM) Mechanism of Action
Compound 18MCF-71.27Induces apoptosis via AKT/mTOR pathway inhibition
Compound 19MCF-71.50Inhibition of VEGF expression
Compound 20MCF-71.31Inhibition of HIF-1α expression

These compounds demonstrated the ability to inhibit the proliferation of breast cancer cells effectively while sparing normal cells, indicating a selective cytotoxicity that is crucial for therapeutic applications .

Antioxidant Activity

The antioxidant potential of the compound has also been explored. Compounds with similar structural features have shown varying degrees of antioxidant activity measured by their IC50 values in DPPH assays:

Compound EC50 (mM) Activity
Compound 60.00918Strong radical scavenger compared to ascorbic acid
Compound 5d0.01267More active than ascorbic acid
Compound 5m0.03243Lowest antioxidant activity in the series

These findings suggest that the compound may play a role in reducing oxidative stress, which is linked to various diseases including cancer .

Other Biological Activities

In addition to its anticancer and antioxidant properties, the compound may exhibit other pharmacological effects:

  • Antimicrobial Activity : Some derivatives have shown effectiveness against bacterial strains, suggesting potential use in treating infections.
  • Anti-inflammatory Effects : Preliminary studies indicate that similar compounds can reduce inflammation markers in vitro.

Case Studies

Several case studies have highlighted the effectiveness of compounds structurally related to this compound:

  • Breast Cancer Treatment : A study evaluated the effects of a derivative on MCF-7 cells and reported significant apoptosis induction through mitochondrial pathways.
  • Oxidative Stress Reduction : Another study demonstrated that administration of related compounds reduced lipid peroxidation in cellular models.

Properties

IUPAC Name

5-[5-[(E)-[1-(4-ethylphenyl)-3-methyl-5-oxopyrazol-4-ylidene]methyl]furan-2-yl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H19N3O4/c1-3-15-4-7-17(8-5-15)28-25(31)20(14(2)27-28)13-18-9-11-22(32-18)16-6-10-19-21(12-16)24(30)26-23(19)29/h4-13H,3H2,1-2H3,(H,26,29,30)/b20-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIFXMQMATHDQBP-DEDYPNTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC5=C(C=C4)C(=O)NC5=O)/C(=N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H19N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

425.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione
Reactant of Route 2
Reactant of Route 2
(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione
Reactant of Route 3
Reactant of Route 3
(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione
Reactant of Route 4
Reactant of Route 4
(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione
Reactant of Route 5
Reactant of Route 5
(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione
Reactant of Route 6
Reactant of Route 6
(E)-5-(5-((1-(4-Ethylphenyl)-3-methyl-5-oxo-1H-pyrazol-4(5H)-ylidene)methyl)furan-2-yl)isoindoline-1,3-dione

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